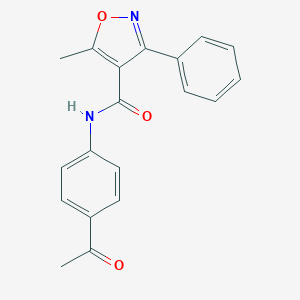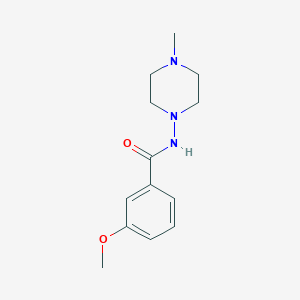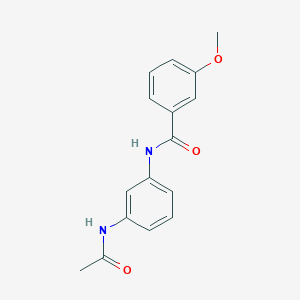
N-(3-Acetamidophenyl)-3-methoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetamidophenyl)-3-methoxy-benzamide, also known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes. In
Wirkmechanismus
The mechanism of action of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. In the case of COX-2, N-(3-Acetamidophenyl)-3-methoxy-benzamide binds to the enzyme's active site and prevents it from converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in inflammation and pain.
In the case of cancer cells, N-(3-Acetamidophenyl)-3-methoxy-benzamide induces apoptosis by activating the caspase-3 enzyme. This activation leads to the cleavage of various proteins involved in the apoptotic pathway, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
N-(3-Acetamidophenyl)-3-methoxy-benzamide has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of COX-2 leads to a reduction in inflammation and pain. In addition, its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Acetamidophenyl)-3-methoxy-benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of N-(3-Acetamidophenyl)-3-methoxy-benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3-Acetamidophenyl)-3-methoxy-benzamide. One area of interest is the development of new analogs of N-(3-Acetamidophenyl)-3-methoxy-benzamide with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of N-(3-Acetamidophenyl)-3-methoxy-benzamide's anti-cancer properties, which could lead to the development of new cancer therapies. Finally, the use of N-(3-Acetamidophenyl)-3-methoxy-benzamide in the study of other biological processes, such as neurodegeneration and cardiovascular disease, could provide valuable insights into these complex diseases.
Synthesemethoden
The synthesis of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with N-(3-acetamidophenyl)amine in the presence of triethylamine to yield N-(3-Acetamidophenyl)-3-methoxy-benzamide. The purity of the final product can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetamidophenyl)-3-methoxy-benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition can be useful in studying the role of COX-2 in various biological processes, such as inflammation and pain.
In addition, N-(3-Acetamidophenyl)-3-methoxy-benzamide has also been used in the study of the molecular mechanisms of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect may be due to its ability to activate the caspase-3 enzyme, which is involved in the apoptotic pathway.
Eigenschaften
CAS-Nummer |
5553-74-2 |
|---|---|
Produktname |
N-(3-Acetamidophenyl)-3-methoxy-benzamide |
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-4-7-14(10-13)18-16(20)12-5-3-8-15(9-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
MGHQMJCQZTVVCT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



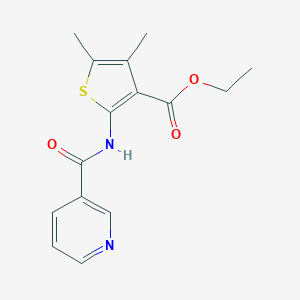
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
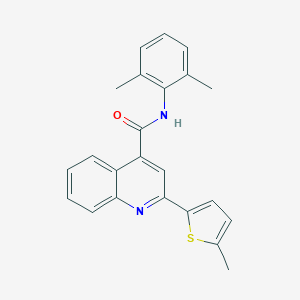
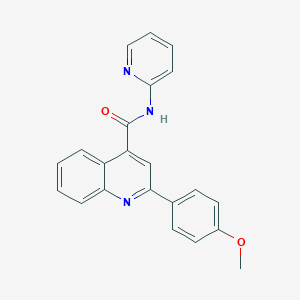
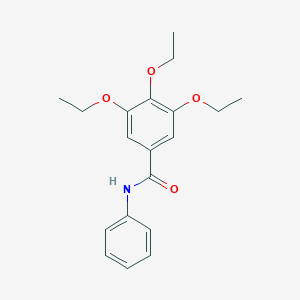
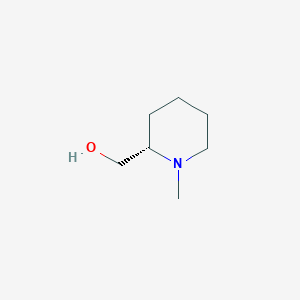

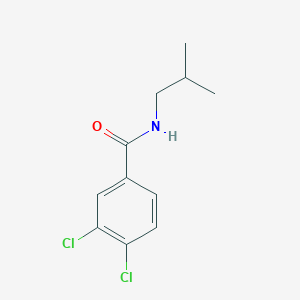
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
